

Application Notes and Protocols: Nickel-Catalyzed Reactions of 2-Naphthyl Trifluoromethanesulfonate

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Compound of Interest

Compound Name:	2-Naphthyl trifluoromethanesulfonate
Cat. No.:	B1335318

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These application notes provide a comprehensive overview and detailed protocols for the nickel-catalyzed reactions of **2-naphthyl trifluoromethanesulfonate**. This versatile building block, easily derived from 2-naphthol, serves as a key precursor in a variety of nickel-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Nickel catalysis offers a cost-effective and often more reactive alternative to traditional palladium-based methods.

Nickel-Catalyzed C-S Cross-Coupling (Thioetherification)

The formation of aryl thioethers is a critical transformation in drug discovery, as the thioether moiety is present in numerous biologically active compounds. Nickel catalysis provides a mild and efficient method for the C-S cross-coupling of **2-naphthyl trifluoromethanesulfonate** with a range of alkyl thiols.

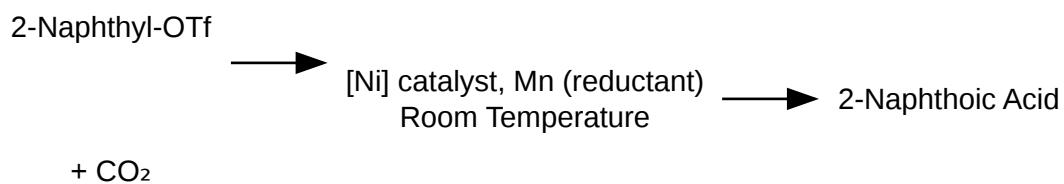
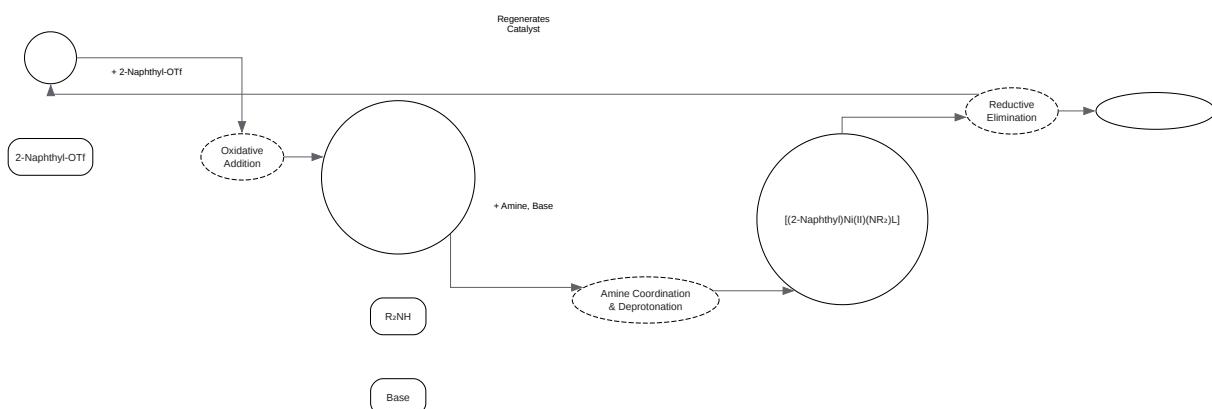
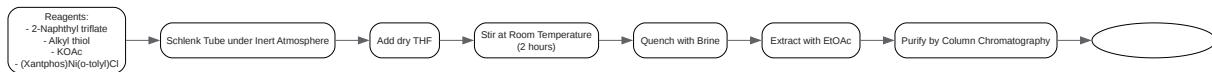
Quantitative Data Summary

Entry	Thiol	Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
1	Adamanethiol	5 mol% (Xantphos)Ni(o-tolyl)Cl	KOAc (1.5 equiv)	THF	rt	2	95	[1][2]
2	Cyclohexyl thiol	5 mol% (Xantphos)Ni(o-tolyl)Cl	KOAc (1.5 equiv)	THF	rt	2	92	[1]
3	Thiophenol	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified	

Experimental Protocol: General Procedure for Nickel-Catalyzed Thioetherification

A flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar is charged with potassium acetate (KOAc, 1.5 mmol), the nickel precatalyst (Xantphos)Ni(o-tolyl)Cl (0.05 mmol), the desired alkyl thiol (1.1 mmol), and **2-naphthyl trifluoromethanesulfonate** (1.0 mmol).[1] The tube is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous tetrahydrofuran (THF, 3 mL) is then added via syringe.[1] The reaction mixture is stirred at room temperature for 2 hours.[1] Upon completion, the reaction is quenched with brine (3 mL) and diluted with ethyl acetate (EtOAc, 8 mL).[1] The organic layer is separated, and the aqueous layer is extracted with EtOAc (3 x 10 mL). The combined organic layers are washed with brine (5 mL), dried over anhydrous magnesium sulfate ($MgSO_4$), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-naphthyl thioether.[1]

Experimental Workflow



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References

- 1. Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Nickel-Catalyzed Reactions of 2-Naphthyl Trifluoromethanesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1335318#nickel-catalyzed-reactions-of-2-naphthyl-trifluoromethanesulfonate>]

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